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For researchers, scientists, and drug development professionals, understanding the nuances of

antimicrobial susceptibility testing is paramount. When it comes to a last-resort antibiotic like

colistin, the interpretation of minimum inhibitory concentration (MIC) data through the lens of

clinical breakpoints versus Epidemiological Cutoff Values (ECOFFs) is critical for both clinical

decision-making and resistance surveillance. This guide provides a comprehensive comparison

of these two key interpretive criteria, supported by the latest data and methodologies from

leading international bodies.

At the heart of interpreting colistin susceptibility are two distinct but related concepts: clinical

breakpoints and Epidemiological Cutoff Values (ECOFFs). While both are derived from MIC

data, their purpose, determination, and clinical application differ significantly. Clinical

breakpoints are established to predict the likelihood of therapeutic success in a patient,

whereas ECOFFs serve to differentiate between bacterial populations with and without

acquired resistance mechanisms.

Defining the Divide: Clinical Breakpoints vs.
ECOFFs
Clinical Breakpoints are MIC values that categorize a bacterial isolate as Susceptible (S),

Intermediate (I), or Resistant (R) to an antibiotic.[1][2][3] These values are determined by

integrating three main sources of data:
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Microbiological data: The distribution of MICs for a given bacterial species.

Pharmacokinetic/Pharmacodynamic (PK/PD) data: Information on how the drug is absorbed,

distributed, metabolized, and excreted by the body, and its killing activity against the

bacteria.[3][4][5]

Clinical outcome data: Evidence from clinical trials on the effectiveness of the antibiotic in

treating infections caused by the specific bacteria.

The primary goal of a clinical breakpoint is to guide clinicians in selecting the most appropriate

antibiotic therapy for their patients.[2][3]

Epidemiological Cutoff Values (ECOFFs), also referred to as epidemiological cutoff values

(ECVs) by the Clinical and Laboratory Standards Institute (CLSI), are used to distinguish

between wild-type (WT) organisms, which are devoid of phenotypically detectable acquired

resistance mechanisms, and non-wild-type (nWT) organisms that may harbor such resistance.

[6][7][8][9] ECOFFs are based solely on the analysis of MIC distributions from a large number

of isolates.[6][7] They are a microbiological parameter and do not necessarily predict clinical

outcome.[6] Their main application is in antimicrobial resistance surveillance to monitor the

emergence and spread of resistant bacterial populations.[10]

A Tale of Two Committees: EUCAST and CLSI
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical

and Laboratory Standards Institute (CLSI) are the two major international organizations

responsible for setting breakpoints and ECOFFs. While they collaborate on many fronts, there

can be differences in their recommendations for certain antibiotics, including colistin.

For colistin, both EUCAST and CLSI recommend broth microdilution (BMD) as the reference

method for determining MICs.[11][12] However, the interpretation of these MICs can differ.

Quantitative Comparison: Colistin Breakpoints and
ECOFFs
The following tables summarize the current (as of early 2024) colistin clinical breakpoints and

ECOFFs from EUCAST and CLSI for key Gram-negative pathogens. It is important to note that
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for some organisms, a "Susceptible" category may not be defined, reflecting the challenges

and potential for toxicity associated with colistin treatment.[5]

Table 1: EUCAST Colistin Clinical Breakpoints and ECOFFs (mg/L)

Organism Susceptible (S) Resistant (R) ECOFF

Enterobacterales ≤ 2 > 2 2

Pseudomonas

aeruginosa
≤ 4 > 4 4

Acinetobacter

baumannii
≤ 2 > 2 2

Source: EUCAST Breakpoint Tables v 14.0, 2024[13]

Table 2: CLSI Colistin Clinical Breakpoints and Epidemiological Cutoff Values (ECVs) (mg/L)

Organism
Susceptible
(S)

Intermediate (I) Resistant (R) ECV

Enterobacterales — ≤ 2 ≥ 4 ≤ 2

Pseudomonas

aeruginosa
— ≤ 2 ≥ 4 ≤ 2

Acinetobacter

baumannii
— ≤ 2 ≥ 4 ≤ 2

Source: CLSI M100, 34th ed., 2024

It is noteworthy that the FDA has not recognized the CLSI breakpoints for colistin, citing limited

and inconclusive pharmacokinetic/pharmacodynamic and clinical data.[14]

The Path from MIC to Interpretation: A Visual
Workflow
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The following diagram illustrates the conceptual workflow from the generation of raw MIC data

to the establishment and application of ECOFFs and clinical breakpoints.
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Figure 1. Conceptual workflow for the determination and application of ECOFFs and clinical

breakpoints from MIC data.

Experimental Protocols: The Foundation of
Interpretation
Accurate and reproducible MIC data is the bedrock upon which both ECOFFs and clinical

breakpoints are built. The internationally recognized standard for determining the MIC of

antibacterial agents is the broth microdilution (BMD) method, as detailed in ISO 20776-1.
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Broth Microdilution (BMD) for Colistin MIC
Determination (ISO 20776-1)
1. Principle: This method involves challenging a standardized bacterial inoculum with serial

twofold dilutions of colistin in a liquid growth medium. The MIC is the lowest concentration of

the antibiotic that prevents visible growth of the bacteria after a defined incubation period.

2. Materials:

Colistin Sulfate: Reference standard powder.

Cation-Adjusted Mueller-Hinton Broth (CAMHB): The recommended liquid growth medium.

Sterile 96-well microtiter plates.

Bacterial Isolate: A pure, 18-24 hour culture of the test organism grown on a non-selective

agar medium.

0.9% Sterile Saline.

McFarland 0.5 Turbidity Standard.

Quality Control Strains: e.g., Escherichia coli ATCC 25922 and Pseudomonas aeruginosa

ATCC 27853.

3. Methodology:

Preparation of Colistin Stock Solution: A stock solution of colistin is prepared in sterile

distilled water. From this, serial twofold dilutions are made in CAMHB to achieve the desired

final concentrations in the microtiter plate wells.

Inoculum Preparation: Several colonies of the test organism are suspended in sterile saline

to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in

CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units

(CFU)/mL in each well.
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Inoculation of Microtiter Plates: 50 µL of the standardized bacterial inoculum is added to

each well of the microtiter plate, which already contains 50 µL of the appropriate colistin
dilution. This results in a final volume of 100 µL per well. A growth control well (containing

inoculum but no antibiotic) and a sterility control well (containing medium only) are included.

Incubation: The inoculated plates are incubated at 35 ± 1°C for 16-20 hours in ambient air.

Reading the MIC: The MIC is read as the lowest concentration of colistin at which there is

no visible growth (turbidity) in the well.

4. Quality Control: The MICs for the recommended quality control strains must fall within their

established acceptable ranges for the test results to be considered valid.

Conclusion
The interpretation of colistin susceptibility is a complex but crucial aspect of managing

multidrug-resistant Gram-negative infections and monitoring the evolution of resistance. While

clinical breakpoints and ECOFFs are both derived from MIC data, they serve different

purposes. Clinical breakpoints are indispensable for guiding patient treatment, integrating

microbiological, PK/PD, and clinical data to predict therapeutic outcomes. In contrast, ECOFFs

are a powerful tool for resistance surveillance, providing a standardized method for detecting

the emergence of non-wild-type bacterial populations. For researchers and drug development

professionals, a clear understanding of these distinctions, the methodologies behind them, and

the specific values set by bodies like EUCAST and CLSI is essential for advancing the fight

against antimicrobial resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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